Bienvenue dans la boutique en ligne BenchChem!

4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester

Medicinal Chemistry Chemical Biology Drug Discovery

4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester (CAS 1353975-29-7, MFCD21096799) is a heterobifunctional 1,4-diazepane derivative with molecular formula C15H21N3O3 and molecular weight 291.35 g/mol. The 1,4-diazepane scaffold has been employed as the P4 moiety in factor Xa (fXa) inhibitor programs, where it was specifically designed to interact with the S4 aryl-binding domain of the fXa active site—a design that yielded clinical-stage candidates such as darexaban (YM150).

Molecular Formula C15H21N3O3
Molecular Weight 291.35 g/mol
Cat. No. B7927466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester
Molecular FormulaC15H21N3O3
Molecular Weight291.35 g/mol
Structural Identifiers
SMILESC1CN(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN
InChIInChI=1S/C15H21N3O3/c16-11-14(19)17-7-4-8-18(10-9-17)15(20)21-12-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12,16H2
InChIKeyZKHXEQBMEIIAJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester: Sourcing & Procurement Overview


4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester (CAS 1353975-29-7, MFCD21096799) is a heterobifunctional 1,4-diazepane derivative with molecular formula C15H21N3O3 and molecular weight 291.35 g/mol [1]. The 1,4-diazepane scaffold has been employed as the P4 moiety in factor Xa (fXa) inhibitor programs, where it was specifically designed to interact with the S4 aryl-binding domain of the fXa active site—a design that yielded clinical-stage candidates such as darexaban (YM150) [2]. The benzyl ester at the 1-position serves as a protecting group (Cbz) amenable to hydrogenolytic cleavage, while the 2-aminoacetyl side chain at the 4-position provides a reactive primary amine handle suitable for amide coupling, reductive amination, or urea formation . This orthogonal protection/reactivity profile makes the compound uniquely positioned as a versatile intermediate for parallel medicinal chemistry library synthesis.

Why 4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester Cannot Be Substituted by Off-the-Shelf 1,4-Diazepane Analogs


Closely related 1,4-diazepane building blocks—such as benzyl 1,4-diazepane-1-carboxylate (CAS 117009-97-9), 1-benzyl-1,4-diazepane (CAS 4410-12-2), 5-oxo-[1,4]diazepane-1-carboxylic acid benzyl ester (CAS 18158-16-2), and 4-(2-hydroxyethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester—share the same seven-membered diazepane core protected by a benzyl carbamate or benzyl group, yet differ critically in the functional group present at the 4-position (H, oxo, hydroxyethyl, or aminoacetyl) . In the fXa inhibitor SAR reported by Koshio et al. (2004), the nature of the P4 substituent attached to the 4-position of the 1,4-diazepane ring directly modulates both fXa inhibitory potency (IC50 range: 6.8 nM to >1000 nM) and oral anticoagulant activity [1]. Generic substitution with an analog lacking the 2-aminoacetyl side chain would not only alter the pharmacophoric hydrogen-bonding capacity but also eliminate the free primary amine required for subsequent diversification—forcing re-optimization of downstream synthetic routes, analytical methods, and biological target engagement [2].

4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester: Head-to-Head Quantitative Differentiation Evidence


Molecular Descriptor Differentiation of 4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester vs. Structurally Closest Analogs

At the molecular-descriptor level, the compound can be objectively differentiated from its closest commercially available analogs through three well-defined physicochemical parameters: hydrogen bond donor count (HBD), hydrogen bond acceptor count (HBA), and topological polar surface area (TPSA). The target compound possesses HBD = 1, HBA = 4, and TPSA = 75.8 Ų. In comparison, 4-(2-Hydroxy-ethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester (CAS not specified in source; MW 278.35) presents HBD = 1, HBA = 4, and TPSA = 61.8 Ų. The 14.0 Ų increase in TPSA and the additional nitrogen HBA in the target compound arise specifically from the replacement of a hydroxyl group with a primary amine at the 2-position of the ethyl side chain . 5-Oxo-[1,4]diazepane-1-carboxylic acid benzyl ester (CAS 18158-16-2) differs even more dramatically: HBD = 0, HBA = 3, TPSA = 49.8 Ų—a 26.0 Ų reduction in TPSA reflecting the loss of the primary amine entirely .

Medicinal Chemistry Chemical Biology Drug Discovery

Functional Group Orthogonality: Divergent Synthetic Utility of the 2-Aminoacetyl Side Chain vs. Non-Amine 4-Substituted Analogs

The defining synthetic differentiation lies in orthogonal reactivity: the target compound possesses a Cbz-protected secondary amine at the 1-position and a free primary amine at the terminus of the 4-position 2-aminoacetyl chain. These two amine functionalities are chemically orthogonal—the Cbz group is selectively removed via hydrogenolysis (H₂, Pd/C) [1], whereas the free primary amine at the 2-aminoacetyl terminus remains intact under these conditions and can be independently functionalized via amide coupling, reductive amination, or sulfonylation [2]. In contrast, the tertiary amine core of 1-benzyl-1,4-diazepane (CAS 4410-12-2) offers a single site for quaternization or N-oxide formation but lacks a free primary amine for diversification, limiting it to 1–2 synthetic transformations [3]. Similarly, 5-oxo-[1,4]diazepane-1-carboxylic acid benzyl ester (CAS 18158-16-2) presents only the Cbz-protected amine plus a ketone, offering entirely different reactivity (ketone reduction, oximation) but no primary amine handle for library synthesis.

Synthetic Chemistry Parallel Synthesis Medicinal Chemistry

Factor Xa Inhibitory Activity of 1,4-Diazepane-4-Amide Derivatives: Target Engagement Advantage of the 4-Aminoacetyl Substitution Pattern

Although direct fXa IC50 data for the standalone benzyl ester intermediate are not reported in the primary literature, the 4-aminoacetyl-1,4-diazepane benzyl ester is the immediate synthetic precursor to a series of potent fXa inhibitors reported by Koshio et al. (2004), where the 4-position substituent was elaborated via amide bond formation with various P1–P3 moieties [1]. The 1,4-diazepane scaffold itself was rationally selected: modeling indicated that the seven-membered ring optimally positions the 4-substituent into the S4 aryl-binding pocket, while the basicity of the ring nitrogens enhances solubility and oral absorption [1]. Compound 13 (YM-96765)—derived through elaboration of the 4-aminoacetyl-1,4-diazepane core—achieved a fXa IC50 of 6.8 nM with potent in vivo antithrombotic activity and no prolongation of bleeding time [2]. In contrast, 5-oxo-[1,4]diazepane-1-carboxylic acid benzyl ester (CAS 18158-16-2) bears a ketone at the 5-position rather than an aminoacetyl at the 4-position, precluding productive interaction with the S4 pocket entirely . Similarly, benzyl 1,4-diazepane-1-carboxylate (CAS 117009-97-9) lacks any 4-substituent, offering no vector for P1–P3 elaboration.

Anticoagulant Drug Discovery Factor Xa Inhibition Thrombosis

Comparative Pharmacokinetic Trajectory: Contrasting 1,4-Diazepane Cbz-Benzyl Ester vs. Boc-tert-Butyl Ester Protection Strategy

Within the 1,4-diazepane fXa inhibitor series, the choice of protecting group on the diazepane nitrogen profoundly influences downstream pharmacokinetic behavior. The benzyl ester (Cbz) protection strategy, as embodied by the target compound, is the clinically validated route: the same group demonstrated clean deprotection under physiological or hydrogenolysis conditions and was employed in the synthesis of darexaban (YM150, compound 14i), an orally bioavailable fXa inhibitor that advanced to Phase III clinical trials [1]. Darexaban demonstrated rapid conversion to its glucuronide conjugate YM-222714 as an active metabolite after oral administration, with the glucuronide playing a major role in anticoagulant activity in plasma [2]. In contrast, the corresponding tert-butyl ester analog—4-(2-amino-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester (CAS 353495-77-9)—employs a Boc protecting group that requires acidic deprotection conditions (TFA or HCl/dioxane), is orthogonal to the synthetic scheme used for darexaban, and has not been validated in any clinical candidate [3].

Pharmacokinetics Prodrug Design Anticoagulant Development

Commercial Availability vs. Discontinued Status: Supply Continuity Risk Assessment for 4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester and Analogs

Supply chain continuity differentiates the target compound from certain close analogs. 4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester is currently listed as available from multiple commercial suppliers including CymitQuimica (Ref. 3D-DEC97529, min. 95% purity, 1 g unit) and Leyan (Cat. 1776483, 98% purity) as of 2026 . In contrast, a key structurally related analog—4-(2-amino-ethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester (CAS 1353947-78-0)—is listed as available from at least one supplier (AKSci, 95%) but has narrower catalog presence . Perhaps most critically, certain 4-substituted diazepane benzyl ester intermediates have been marked as 'Discontinued' by suppliers (e.g., CymitQuimica Ref. 10-F085039, 500 mg format), signaling potential long-term supply instability in this compound class . The aminoacetyl variant benefits from greater multi-supplier redundancy, reducing single-source dependency risks.

Chemical Procurement Supply Chain Research Chemicals

Optimal Procurement Applications for 4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester


Factor Xa and Serine Protease Inhibitor Lead Optimization Programs

Programs pursuing fXa or related trypsin-like serine protease inhibitors benefit most from this intermediate. The 4-(2-aminoacetyl) substitution vector is the validated P4 attachment point—elaboration via amide coupling yielded compound 13 (YM-96765) with fXa IC50 = 6.8 nM and antithrombotic efficacy in vivo without bleeding time prolongation [1]. The same scaffold logic was carried forward into darexaban (YM150), which reached Phase III clinical trials [2].

Parallel Library Synthesis Requiring Orthogonal Protection and Diversification Handles

Medicinal chemistry groups synthesizing >50-compound libraries around the 1,4-diazepane core will exploit the orthogonal reactivity: (1) amide or sulfonamide formation at the free 4-(2-aminoacetyl) primary amine using standard coupling reagents; (2) subsequent Cbz deprotection via hydrogenolysis to expose the 1-position cyclic amine for a second round of diversification [3]. This two-step, one-purification sequence is not achievable with 4-unsubstituted or 4-hydroxyethyl benzyl ester analogs, which lack the primary amine handle.

Academic and Industrial fXa Probe and Chemical Biology Tool Compound Synthesis

For groups developing fluorescent or biotinylated fXa activity-based probes, the free primary amine of the 2-aminoacetyl side chain provides a direct conjugation site for fluorophores (e.g., BODIPY, dansyl) or affinity tags without requiring additional linker chemistry. The Cbz group can be retained during probe synthesis and removed as a final step, or kept intact to modulate lipophilicity for cellular uptake [4].

CNS Penetrant Diazepane-Based Programs Where TPSA Modulation Is Critical

The intermediate TPSA of 75.8 Ų—compared to 49.8–61.8 Ų for 5-oxo and 4-hydroxyethyl analogs—places the compound in a favorable range for CNS drug discovery (CNS MPO desirability score for TPSA < 90 Ų). Programs targeting central GPCRs, ion channels, or transporters where the 1,4-diazepane core provides conformational constraint will benefit from the intermediate polarity of the aminoacetyl variant, which balances solubility with passive permeability [5].

Quote Request

Request a Quote for 4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.